molecular formula C24H21N3O5 B12179692 3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Katalognummer: B12179692
Molekulargewicht: 431.4 g/mol
InChI-Schlüssel: ULNFNTXFCSWRMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,5-Dimethoxyphenyl)-N-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinazoline core substituted with methoxy and carboxamide groups.

Vorbereitungsmethoden

The synthesis of 3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and appropriate aldehydes or ketones.

    Substitution Reactions:

    Carboxamide Formation: The carboxamide group is introduced through an amidation reaction involving the quinazoline derivative and an appropriate amine.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

3-(2,5-Dimethoxyphenyl)-N-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with higher oxidation states.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline core to its reduced form.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(2,5-Dimethoxyphenyl)-N-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular redox balance .

Vergleich Mit ähnlichen Verbindungen

3-(2,5-Dimethoxyphenyl)-N-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific quinazoline core structure and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Eigenschaften

Molekularformel

C24H21N3O5

Molekulargewicht

431.4 g/mol

IUPAC-Name

3-(2,5-dimethoxyphenyl)-N-(2-methoxyphenyl)-4-oxoquinazoline-7-carboxamide

InChI

InChI=1S/C24H21N3O5/c1-30-16-9-11-22(32-3)20(13-16)27-14-25-19-12-15(8-10-17(19)24(27)29)23(28)26-18-6-4-5-7-21(18)31-2/h4-14H,1-3H3,(H,26,28)

InChI-Schlüssel

ULNFNTXFCSWRMR-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=C(C=C1)OC)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=CC=CC=C4OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.